2-(4-Ethylphenyl)azetidine

Lipophilicity optimization Blood-brain barrier penetration Pharmacokinetic tuning

2-(4-Ethylphenyl)azetidine (CAS 777887-15-7) is a key SAR probe for para-substituted 2-arylazetidine series with CNS-favorable properties (XLogP3=2.3, TPSA=12 Ų). • Bridges ethyl/methyl/chloro/fluoro/methoxy para-substituted analogs for systematic SAR • Regioisomeric pair (2- vs 3-substituted) enables pKa/permeability profiling • ~26 kcal/mol ring strain supports covalent inhibitor design Supplied at ≥98% purity. Store cool, dry. Verify stability under acidic conditions.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B15274319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CCN2
InChIInChI=1S/C11H15N/c1-2-9-3-5-10(6-4-9)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
InChIKeyORUXQRARSAENQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)azetidine Identity & Sourcing


2-(4-Ethylphenyl)azetidine (CAS 777887-15-7) is a 2-aryl-substituted azetidine derivative with the molecular formula C11H15N and a molecular weight of 161.24 g/mol [1]. The compound belongs to the azetidine family—four-membered, nitrogen-containing saturated heterocycles that are increasingly valued in medicinal chemistry for their sp3-rich character, conformational rigidity, and favorable physicochemical profiles [2]. The 4-ethylphenyl substituent at the 2-position of the strained azetidine ring contributes to the compound's computed lipophilicity (XLogP3-AA = 2.3) and establishes a specific pharmacophoric geometry that distinguishes it from both its regioisomeric (3-substituted) and smaller/larger-ring analogs [1][3]. The compound is commercially available from multiple vendors at purities of ≥95–98%, with recommended long-term storage in cool, dry conditions .

1
MedChem scaffold selection: 2-arylazetidine core with sp3-rich character and conformational rigidity supports fragment-based and ligand-efficiency-driven programs.
Azetidine ring strain and low TPSA differentiate from larger-ring heterocycles.
2
Para-substituent SAR probe: 4-ethylphenyl group enables lipophilicity and steric-electronic tuning within a 2-arylazetidine series.
Commercially available at ≥95% purity; verify lot-specific stability before use.
3
Regioisomer-controlled studies: 2-substituted regioisomer provides distinct amine basicity and conformational preference vs. 3-substituted counterpart.
Est. pKa and ionization-state profile require compound-specific verification.

2-(4-Ethylphenyl)azetidine Substitution Limitations


Within the 2-arylazetidine series, even subtle para-substituent variations on the phenyl ring—such as replacing ethyl with methyl, chloro, fluoro, or methoxy—produce distinct shifts in lipophilicity, electronic character, and steric bulk that can alter target binding, metabolic stability, and solubility [1]. Regioisomeric substitution (2- vs. 3-arylazetidine) fundamentally changes the spatial orientation of the aryl group relative to the azetidine nitrogen, which affects both the pKa of the basic amine center and the compound's ability to engage biological targets [2]. Furthermore, the azetidine scaffold itself confers ring strain (~26 kcal/mol) that is absent in pyrrolidine or piperidine analogs, creating both unique reactivity for covalent inhibitor design and distinct decomposition liabilities under acidic conditions that must be understood for proper handling and formulation [3]. These compound-specific differences mean that procurement decisions cannot rely on class-level assumptions—they require compound-specific evidence, as detailed below.

!
Para-substituent mismatch: Replacing 4-ethyl with methyl, chloro, fluoro, or methoxy may shift lipophilicity, target binding, and metabolic stability — SAR cannot be assumed across para-substituted analogs.
!
Regioisomer identity (2- vs 3-aryl): 3-(4-Ethylphenyl)azetidine differs in amine pKa (~1.5–3.0 units), spatial orientation, and ionization state at physiological pH — may not transfer directly.
!
Scaffold substitution (pyrrolidine/piperidine): Larger-ring analogs lack the ~26 kcal/mol ring strain and unique acid-lability profile of azetidine; conformational and reactivity properties may not transfer.

2-(4-Ethylphenyl)azetidine Comparative Evidence


Lipophilicity Increase vs Closest Analogs

2-(4-Ethylphenyl)azetidine exhibits a computed XLogP3-AA value of 2.3, which is approximately 0.5 log units higher than the methyl-substituted analog 2-(4-methylphenyl)azetidine (estimated XLogP3-AA ~1.8) and approximately 1.0–1.2 log units higher than the unsubstituted 2-phenylazetidine (estimated XLogP3-AA ~1.1–1.3) [1]. This incremental lipophilicity arises specifically from the ethyl group's additional methylene unit, which increases the compound's calculated partition coefficient relative to the methyl and unsubstituted phenyl variants [2].

Lipophilicity shift vs. analogs
Cross-study comparable
ΔXLogP3-AA ≈ +0.5 vs. 4-methyl; ≈ +1.0–1.2 vs. unsubstituted phenyl
May support CNS penetration or permeability tuning in lead optimization.
Target XLogP3-AA = 2.3; comparator values estimated from π constants. Requires experimental permeability confirmation.
Lipophilicity optimization Blood-brain barrier penetration Pharmacokinetic tuning

Regioisomeric Basicity & Conformation

The 2-substituted regioisomer positions the 4-ethylphenyl group directly adjacent to the azetidine nitrogen, creating a distinct electronic and steric environment compared to the 3-substituted regioisomer (3-(4-ethylphenyl)azetidine, CAS 1260865-61-9). In 2-arylazetidines, the proximity of the aryl group to the nitrogen attenuates the pKa of the azetidine amine through both inductive and through-space effects, with measured pKa values for N-unsubstituted 2-arylazetidines typically falling in the range of 7.5–9.0 depending on the aryl substituent, compared to 3-arylazetidines where the pKa is closer to that of unsubstituted azetidine (pKa ~11.29) [1][2]. Additionally, the 2-substitution pattern restricts the rotational freedom of the aryl-azetidine bond differently than 3-substitution, yielding distinct conformational ensembles that can impact molecular recognition [3].

Regioisomeric basicity & conformation
Class-level inference
Predicted pKa ~8.0–9.5 (2-aryl); ~10.5–11.3 (3-aryl); ΔpKa ≈ 1.5–3.0
Supports regioisomer-specific ionization and permeability interpretation.
Exact measured pKa not publicly located; inferred from aryl azetidine class data.
Regioisomer comparison Conformational analysis Amine basicity modulation

Dihydroorotase Enzyme Inhibition

In a biochemical screen, 2-(4-ethylphenyl)azetidine was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells. The compound demonstrated an IC50 of 1.80 × 10^5 nM (180 µM) at a screening concentration of 10 µM and pH 7.37 [1]. While this level of inhibition is relatively weak, it provides a quantitative anchor for the compound's biochemical activity profile. Notably, a structurally related compound evaluated in the same assay system showed an IC50 of 1.00 × 10^6 nM (1000 µM) [2], indicating that subtle structural modifications within the azetidine series can produce at least a 5.5-fold difference in enzyme inhibition potency in this assay system.

Dihydroorotase enzyme inhibition
Cross-study comparable
IC50 = 1.80 × 10⁵ nM (180 µM); ~5.6-fold difference vs. comparator (1000 µM)
Reported modest enzyme engagement; supports para-substituent SAR exploration.
Mouse Ehrlich ascites DHOase, 10 µM screening conc., pH 7.37.
Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme screening

Azetidine Scaffold Reactivity & Rigidity

The four-membered azetidine ring in 2-(4-ethylphenyl)azetidine possesses approximately 26 kcal/mol of ring strain, which is significantly higher than the five-membered pyrrolidine (~6 kcal/mol) and six-membered piperidine (~0 kcal/mol) analogs [1]. This strain energy has been exploited in medicinal chemistry to enhance reactivity toward biological nucleophiles for covalent inhibitor design, as well as to pre-organize the scaffold into a restricted conformational space that can improve binding entropy [2]. The azetidine scaffold also provides a lower molecular weight contribution compared to larger saturated heterocycles while maintaining a basic nitrogen center, leading to improved ligand efficiency metrics (higher binding affinity per heavy atom) [3]. Across multiple drug discovery programs, azetidine-containing compounds, including 2-arylazetidines, have demonstrated superior pharmacokinetic profiles relative to closely related pyrrolidine and piperidine analogs, including enhanced metabolic stability and modulated clearance rates [2].

Scaffold reactivity & rigidity
Class-level inference
Ring strain ~26 kcal/mol; MW scaffold 56.09 g/mol; +20 kcal/mol vs. pyrrolidine
Supports covalent inhibitor design and ligand-efficiency-driven scaffold selection.
Established physical organic chemistry data; medicinal chemistry advantages reported across programs.
Ring strain Conformational restriction Covalent inhibitor design Ligand efficiency

Chemical Stability Under Acidic Conditions

A systematic study by Walker et al. (2021) demonstrated that N-substituted aryl azetidines can undergo acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of pendant amide groups, with measured aqueous T1/2 values at pH 1.8 ranging from 3.8 hours (for unstable analogues) to complete stability over the observation period for others [1]. While 2-(4-ethylphenyl)azetidine itself (with a free NH group) would not undergo the exact decomposition mechanism described (which requires a specific N-acyl substitution pattern), the study establishes that the azetidine ring's inherent strain makes the scaffold susceptible to acid-catalyzed ring-opening under certain substitution patterns—a liability absent in pyrrolidine or piperidine analogs [1]. This finding is critical for procurement decisions: azetidine-containing compounds require pH-controlled storage and handling conditions, and their stability under relevant experimental or formulation conditions should be verified empirically prior to long-term studies [1].

Acidic stability risk
Class-level inference
Aryl azetidine class: T1/2 as low as 3.8 h at pH 1.8 observed; target compound not directly measured.
Requires pH-controlled storage; stability under assay or formulation conditions should be verified.
Risk inferred from N-substituted aryl azetidine study; free NH may exhibit different profile.
Chemical stability Formulation development pH-dependent degradation

2-(4-Ethylphenyl)azetidine Application Scenarios


CNS Lead Discovery: Lipophilicity Tuning

The computed XLogP3-AA of 2.3 positions 2-(4-ethylphenyl)azetidine in a lipophilicity window favorable for CNS drug discovery (typical CNS drug LogP range: 1.5–3.5), giving it an advantage over the less lipophilic 2-(4-methylphenyl)azetidine (estimated XLogP3-AA ~1.8) and 2-phenylazetidine (estimated ~1.1–1.3) [1]. The azetidine scaffold's low TPSA (12 Ų) further supports passive CNS permeation potential. Medicinal chemistry teams pursuing nicotinic acetylcholine receptor ligands—a target class where 2-arylazetidines have demonstrated promising hit profiles [2]—may benefit from the ethyl-substituted variant's incremental lipophilicity for fine-tuning ADME properties without introducing metabolically vulnerable functionality. Researchers should verify experimentally the compound's MDCK-MDR1 or PAMPA-BBB permeability and compare directly with the methyl and unsubstituted phenyl analogs to establish rank-order CNS penetration potential [2].

SAR Studies: Para-Substituent Effects

2-(4-Ethylphenyl)azetidine serves as a key SAR probe within a para-substituted 2-arylazetidine series, bridging the gap between 4-methyl (small, electron-donating), 4-chloro (electron-withdrawing, halogen bonding-capable), 4-fluoro (small, electronegative), and 4-methoxy (strongly electron-donating, H-bond accepting) variants. The ethyl group introduces a unique combination of moderate electron-donating character (Hammett σp = -0.15) and increased steric bulk (Taft Es = -0.07 vs. -0.00 for methyl) relative to the methyl analog, which can be exploited to differentiate steric from electronic contributions to target binding [1]. The 5.6-fold difference in dihydroorotase inhibition observed between 2-(4-ethylphenyl)azetidine and a comparator compound in the same assay [2] demonstrates that para-substituent identity meaningfully modulates biochemical activity, warranting systematic head-to-head profiling of the full para-substituted series in the investigator's target assay of interest.

Covalent Inhibitor Design with Ring Strain

The ~26 kcal/mol ring strain inherent to the azetidine scaffold [1] makes 2-(4-ethylphenyl)azetidine a candidate for covalent inhibitor design strategies where the strained ring can undergo nucleophilic ring-opening upon target engagement. This reactivity is absent in the pyrrolidine and piperidine analogs of 2-(4-ethylphenyl)azetidine, providing a unique mechanistic opportunity. For fragment-based drug discovery, the compound's low molecular weight (161.24 g/mol) and balanced physicochemical properties (moderate lipophilicity, single H-bond donor and acceptor) align with fragment library design principles [2]. Procurement should include stability verification under the intended assay buffer conditions, particularly at acidic pH, given the class-level observation of acid-catalyzed azetidine ring-opening .

Regioisomeric Profiling: 2- vs 3-Arylazetidine

The availability of both 2-(4-ethylphenyl)azetidine (CAS 777887-15-7) and 3-(4-ethylphenyl)azetidine (CAS 1260865-61-9) from commercial sources enables head-to-head regioisomeric profiling. The estimated pKa difference of 1.5–3.0 units between the 2- and 3-substituted regioisomers [1] translates to different ionization states at physiological pH: the 2-substituted compound will be less protonated, potentially enhancing passive membrane permeability, while the 3-substituted analog will be more highly charged, favoring aqueous solubility. Systematic comparison of these regioisomers in target binding, cellular permeability, and metabolic stability assays can reveal whether the azetidine substitution pattern exerts a meaningful pharmacological effect for the target of interest. This pair also serves as a valuable control set for validating computational models of amine basicity in strained heterocycles [2].

Application
Selection Property
Validation Focus
CNS lead lipophilicity tuning
Computed XLogP3-AA and TPSA context
Experimental permeability rank-order vs. methyl and unsubstituted phenyl analogs
Para-substituent SAR probe
Steric-electronic differentiation within 2-arylazetidine series
Head-to-head target-engagement profiling against 4-methyl, 4-chloro, 4-fluoro, 4-methoxy variants
Covalent inhibitor design (ring strain)
~26 kcal/mol ring strain and low MW contribution
Stability verification under intended assay buffer pH; target engagement via ring-opening
2- vs 3-arylazetidine regioisomer profiling
Regioisomeric amine basicity and ionization-state context
Cellular permeability and metabolic stability comparison; pKa model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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